5-Amino-6-ethoxynaphthalene-2-sulphonic acid
Overview
Description
5-Amino-6-ethoxynaphthalene-2-sulphonic acid is an organic compound with the molecular formula C12H13NO4S and a molecular weight of 267.3 g/mol . It is a derivative of naphthalene, characterized by the presence of an amino group, an ethoxy group, and a sulphonic acid group attached to the naphthalene ring. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-ethoxynaphthalene-2-sulphonic acid typically involves the sulphonation of 6-ethoxynaphthalene followed by the introduction of an amino group. The reaction conditions often include the use of concentrated sulphuric acid and high temperatures to facilitate the sulphonation process. The subsequent amination step can be achieved using ammonia or other amine sources under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as crystallization or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-ethoxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulphonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinones, amino derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-6-ethoxynaphthalene-2-sulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 5-Amino-6-ethoxynaphthalene-2-sulphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-6-methoxynaphthalene-2-sulphonic acid
- 5-Amino-6-ethoxynaphthalene-1-sulphonic acid
- 5-Amino-7-ethoxynaphthalene-2-sulphonic acid
Uniqueness
5-Amino-6-ethoxynaphthalene-2-sulphonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit. Its ethoxy group, in particular, contributes to its solubility and reactivity in various chemical environments .
Properties
IUPAC Name |
5-amino-6-ethoxynaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13/h3-7H,2,13H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPFDIKQHGNSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883310 | |
Record name | 2-Naphthalenesulfonic acid, 5-amino-6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-28-5 | |
Record name | 5-Amino-6-ethoxy-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxy cleve's acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethoxy cleve's acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenesulfonic acid, 5-amino-6-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenesulfonic acid, 5-amino-6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-6-ethoxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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